Cas no 690990-60-4 (3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid)
3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic acid
- 3-(2,5-dimethylpyrrolyl)-4,5-dimethylthiophene-2-carboxylic acid
- AC1LFIK8
- CTK7J1342
- MolPort-000-999-421
- BB_SC-1384
- SBB100610
- STL254138
- AN-648
- 690990-60-4
- AKOS002341970
- DTXSID50353811
- AN-648/25106048
- EU-0048682
- 3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid
-
- MDL: MFCD03001418
- Inchi: 1S/C13H15NO2S/c1-7-5-6-8(2)14(7)11-9(3)10(4)17-12(11)13(15)16/h5-6H,1-4H3,(H,15,16)
- InChI Key: FJEQPPDVCVKRQF-UHFFFAOYSA-N
- SMILES: S1C(C)=C(C)C(=C1C(=O)O)N1C(C)=CC=C1C
Computed Properties
- Exact Mass: 249.08200
- Monoisotopic Mass: 249.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 70.5Ų
Experimental Properties
- PSA: 70.47000
- LogP: 3.47060
3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH14934-10mg |
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5-DIMETHYLTHIOPHENE-2-CARBOXYLIC ACID |
690990-60-4 | 10mg |
$233.00 | 2024-04-19 | ||
| A2B Chem LLC | AH14934-20mg |
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5-DIMETHYLTHIOPHENE-2-CARBOXYLIC ACID |
690990-60-4 | 20mg |
$247.00 | 2024-04-19 | ||
| A2B Chem LLC | AH14934-50mg |
3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5-DIMETHYLTHIOPHENE-2-CARBOXYLIC ACID |
690990-60-4 | 50mg |
$277.00 | 2024-04-19 |
3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-2-carboxylic Acid
3-(2,5-Dimethylpyrrol-1-yl)-4,5-Dimethylthiophene-2-Carboxylic Acid: A Comprehensive Overview
3-(2,5-Dimethylpyrrol-1-yl)-4,5-Dimethylthiophene-2-Carboxylic Acid, also known by its CAS number 690990-60-4, is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a pyrrole ring and a thiophene ring fused together with specific substituents. The presence of methyl groups at key positions in both rings contributes to its distinctive chemical properties and potential applications.
The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions and coupling reactions, to achieve the desired structure. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, making it more efficient and scalable for industrial applications.
One of the most intriguing aspects of 3-(2,5-Dimethylpyrrol-1-yl)-4,5-Dimethylthiophene-2-Carboxylic Acid is its electronic properties. The conjugated system formed by the pyrrole and thiophene rings allows for efficient electron delocalization, which is a critical feature for applications in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, where its ability to transport charges effectively could enhance device performance.
In addition to its electronic properties, this compound exhibits interesting optical characteristics due to its extended conjugation system. Studies have shown that it absorbs light in the visible region of the spectrum, making it a candidate for applications in sensors and imaging technologies. Recent research has focused on modifying the substituents on the pyrrole and thiophene rings to tune its optical properties further, opening up new possibilities for its use in advanced materials.
The biological activity of 3-(2,5-Dimethylpyrrol-1-yl)-4,5-Dimethylthiophene-2-Carboxylic Acid has also been a subject of interest. Initial studies suggest that it may exhibit anti-inflammatory and antioxidant properties due to the presence of reactive functional groups such as the carboxylic acid moiety. These findings have prompted further investigations into its potential as a lead compound for drug development.
From an environmental perspective, this compound has shown promise in catalytic applications due to its ability to act as a catalyst in certain organic reactions. Researchers are exploring its potential as an eco-friendly alternative to traditional catalysts, which often involve hazardous materials or require harsh reaction conditions.
In conclusion, 3-(2,5-Dimethylpyrrol-1-yl)-4,5-Dimethylthiophene-2-Carboxylic Acid is a multifaceted compound with a wide range of potential applications across various fields. Its unique structure and properties make it an attractive candidate for further research and development in areas such as organic electronics, materials science, and pharmacology.
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